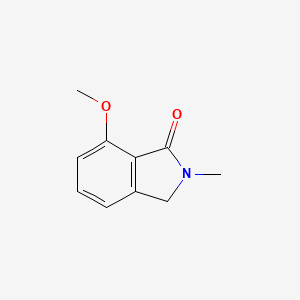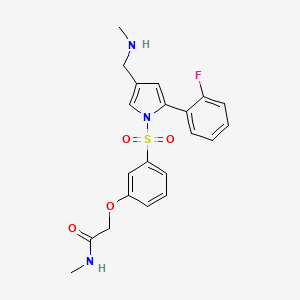![molecular formula C14H16ClNO B8761423 Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8761423.png)
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is a heterocyclic compound that contains both an oxazole ring and a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, or chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Nucleophilic Substitution: Products such as azides or thiocyanates are formed.
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones, are produced.
Reduction: Reduced derivatives, such as alcohols or amines, are obtained.
科学研究应用
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways or biochemical reactions that result in the desired effect.
相似化合物的比较
Similar Compounds
4-Chloromethyl-2-(4-isopropyl-phenyl)-thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
4-Chloromethyl-2-(4-isopropyl-phenyl)-imidazole: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C14H16ClNO |
|---|---|
分子量 |
249.73 g/mol |
IUPAC 名称 |
4-(chloromethyl)-5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C14H16ClNO/c1-9(2)11-4-6-12(7-5-11)14-16-13(8-15)10(3)17-14/h4-7,9H,8H2,1-3H3 |
InChI 键 |
OAJKLGVKPDGGRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
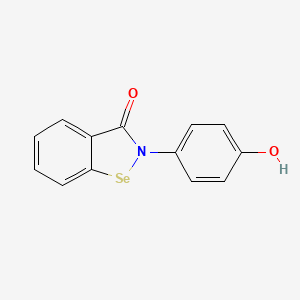
![7-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B8761352.png)
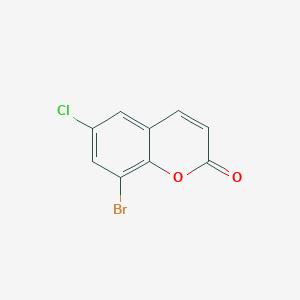


![3,5-dichloro-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B8761381.png)
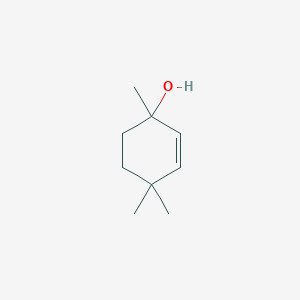


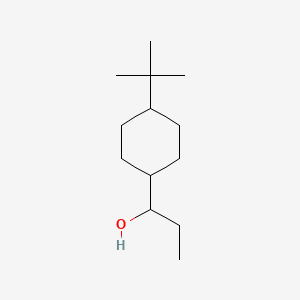
![5-chloro-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8761402.png)
![2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B8761405.png)
